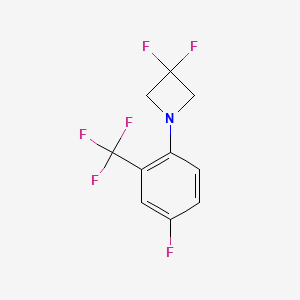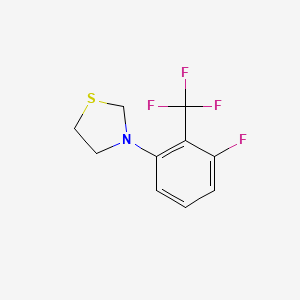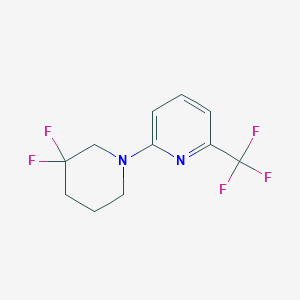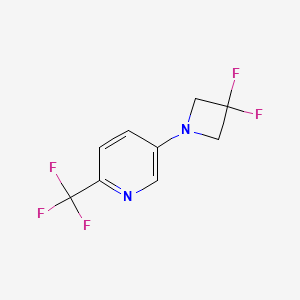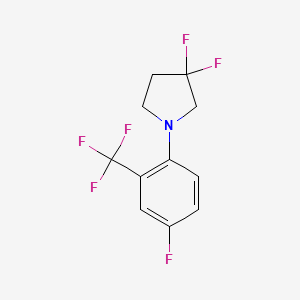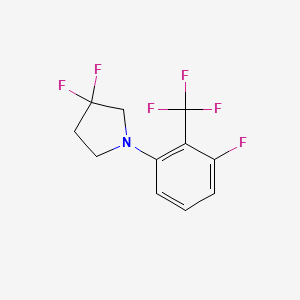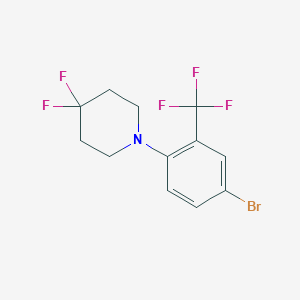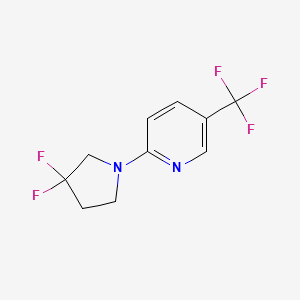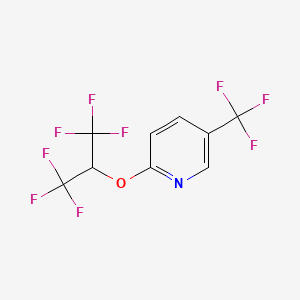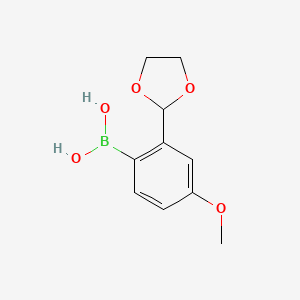
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid
説明
“(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid” is a chemical compound that is used in various chemical reactions. It is a key component in the synthesis of substituted pyridines with diverse functional groups .
Synthesis Analysis
This compound has been used in the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This ring cleavage methodology reaction has been reported to be robust, allowing for the selective introduction of multiple functional groups .Molecular Structure Analysis
The molecular formula of “(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid” is C10H13BO5 . The exact mass is 224.085602 Da .科学的研究の応用
Chemical Reactions and Complex Formation
- (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid is involved in the formation of tetraarylpentaborates, which are cationic rhodium complexes with new structures. These complexes are characterized by orthorhombic space groups and specific lattice parameters. The complexes undergo hydrolysis to give [Rh(PMe3)4]+[B5O6-(OH)4]- (Nishihara, Nara, & Osakada, 2002).
Synthesis and Polymerization
- Derivatives of (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid have been prepared and polymerized using boron trifluoride. This process mainly involves ring-opening polymerization and cyclization reactions, leading to the formation of poly(keto ether) and 3(2H)-dihydrofuranone (Jang & Gong, 1999).
Protecting Group Development
- A novel boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed for use with (2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid. This protection allows both protection and deprotection under mild conditions with quantitative conversions (Yan, Jin, & Wang, 2005).
Anticancer Agent Development
- The compound has been involved in the C2-arylation of l-ascorbic acid through Suzuki cross-coupling reactions. Some derivatives exhibit selective anticancer properties with specific IC50 values against various cancer cell lines (Kote et al., 2015).
Macrocyclic Chemistry Applications
- 2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid has been used in the synthesis of new dimeric boronates and a tetrameric macrocyclic compound. These compounds have been analyzed for various parameters such as bond length, angles, and intermolecular interactions (Fárfan et al., 1999).
Fluorescent Labeling for Diol Compounds
- It has been used in the development of a fluorescent labeling reagent for the determination of diol compounds by HPLC, enhancing the detection of these compounds (Terado, Inoue, Tao, & Tsuruta, 2000).
Synthesis of Boronic Acid Derivatives
- Its derivatives have been synthesized for applications in various fields, including antimicrobial activity and catalysis in amidation reactions (Al‐Zoubi, Al-Jammal, & McDonald, 2020).
Boronic Acid Sensors
- The compound has contributed to the progress of boronic acid sensors for carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. These sensors have various fluorescence properties and mechanisms of signal output (Huang et al., 2012).
特性
IUPAC Name |
[2-(1,3-dioxolan-2-yl)-4-methoxyphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO5/c1-14-7-2-3-9(11(12)13)8(6-7)10-15-4-5-16-10/h2-3,6,10,12-13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUGDFYMXUHUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)C2OCCO2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199385 | |
| Record name | Boronic acid, B-[2-(1,3-dioxolan-2-yl)-4-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(1,3-Dioxolan-2-yl)-4-methoxyphenyl)boronic acid | |
CAS RN |
1704069-40-8 | |
| Record name | Boronic acid, B-[2-(1,3-dioxolan-2-yl)-4-methoxyphenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(1,3-dioxolan-2-yl)-4-methoxyphenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401199385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




